1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-10-5-3-7-6-9-4-2-8(7)10/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDNNOKMBGISOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 1 Methyl 2,3 Dihydro 1h Pyrrolo 3,2 C Pyridine
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, the primary disconnections focus on the bonds forming the bicyclic scaffold.
Two principal disconnection strategies can be envisioned:
Disconnection of the Pyrrole (B145914) Ring: This is a common and effective strategy where the pyrrole ring is disconnected, leading to a substituted pyridine (B92270) precursor. The key bond cleavages are typically the C4-C3a and N1-C7a bonds. This approach simplifies the target to a 3,4-disubstituted pyridine, which can be more readily accessed. The subsequent forward synthesis would then focus on forming the five-membered pyrrole ring onto the pre-existing pyridine core.
Disconnection of the Pyridine Ring: Alternatively, the pyridine ring can be disconnected. This strategy would involve cleaving bonds C6-C7 and C4a-C5, leading to a substituted pyrrole precursor. The synthetic challenge then shifts to constructing the six-membered pyridine ring onto the pyrrole template. While viable, this approach is often more complex for the pyrrolo[3,2-c]pyridine isomer compared to other azaindoles.
Further retrosynthetic simplification of the target molecule involves addressing the methyl group and the dihydro feature. The 1-methyl group can be traced back to a methylation step on the pyrrole nitrogen (N-H) of an unmethylated precursor. The 2,3-dihydro aspect points to a selective reduction of the corresponding aromatic 1-methyl-1H-pyrrolo[3,2-c]pyridine. Therefore, the immediate synthetic precursor is often the fully aromatic N-methylated pyrrolopyridine.
Precursor Synthesis and Intermediate Derivatization Pathways
The forward synthesis, guided by the retrosynthetic analysis, involves the methodical construction of precursors and key intermediates.
Approaches to the Pyrrole Ring Formation
The formation of the pyrrole ring fused to a pyridine is a critical phase of the synthesis. A prominent method involves building the pyrrole ring from a suitably functionalized pyridine precursor, a strategy known as the Leimgruber-Batcho indole (B1671886) synthesis, adapted for azaindoles.
A well-documented pathway starts with a substituted pyridine, such as 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov This precursor undergoes a reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. nih.gov Subsequent reductive cyclization of this intermediate, typically using a reducing agent like iron powder in acetic acid, leads to the formation of the fused pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine core. nih.gov This sequence effectively constructs the five-membered ring onto the pyridine scaffold.
| Step | Reactant | Reagents | Product | Description |
| 1 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Enamine Intermediate | Formation of a key enamine from the activated methyl group. |
| 2 | Enamine Intermediate | Iron powder, Acetic Acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Reductive cyclization to form the fused pyrrole ring. |
Strategies for the Pyridine Ring Construction
While less common for this specific isomer, constructing the pyridine ring onto a pre-formed pyrrole is an alternative strategy. This approach would typically start with a 3,4-disubstituted pyrrole derivative. The substituents would need to be amenable to cyclization reactions that form the six-membered pyridine ring. For example, a precursor bearing an amino group and a dicarbonyl-equivalent moiety could undergo a condensation reaction, such as a Friedländer annulation or a variation thereof, to build the fused pyridine ring.
Incorporation of the 1-Methyl Group
The introduction of the methyl group at the N-1 position of the pyrrole ring is typically achieved after the bicyclic core has been established. The pyrrole N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion.
A standard procedure involves treating the 1H-pyrrolo[3,2-c]pyridine intermediate with a base, followed by the addition of a methylating agent. researchgate.net Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3). The methylating agent is typically methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). researchgate.netrsc.org The reaction is generally carried out in an inert polar aprotic solvent like dimethylformamide (DMF) or acetone. rsc.org
Representative Reaction: 1H-pyrrolo[3,2-c]pyridine + Base (e.g., NaH) → [pyrrolo[3,2-c]pyridinyl]- anion [pyrrolo[3,2-c]pyridinyl]- anion + CH3I → 1-methyl-1H-pyrrolo[3,2-c]pyridine
Dihydrogenation Methodologies for the Pyrrole Ring
The selective reduction of the pyrrole ring in the 1-methyl-1H-pyrrolo[3,2-c]pyridine system to yield the 2,3-dihydro derivative is a challenging but crucial transformation. The aromaticity of the pyrrole ring makes it resistant to reduction, and achieving partial hydrogenation without reducing the pyridine ring requires carefully controlled conditions.
While high-pressure catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) can lead to the complete reduction of both rings to the octahydro-1H-pyrrolo[3,2-c]pyridine, selective methods are required for the desired dihydro product. google.com
Potential strategies for this selective reduction include:
Catalytic Hydrogenation under Controlled Conditions: Using specific catalysts such as Rhodium or Ruthenium on a support (e.g., alumina) under milder conditions of temperature and pressure may favor the reduction of the more electron-rich pyrrole ring over the pyridine ring.
Ionic Hydrogenation: This method employs a hydride donor, typically a trialkylsilane like triethylsilane (Et3SiH), in the presence of a strong acid, such as trifluoroacetic acid (TFA). This system is known to selectively reduce electron-rich aromatic systems like pyrroles while often leaving pyridine rings intact. The mechanism involves protonation of the pyrrole ring to form a pyrrolenium ion, which is then reduced by hydride transfer from the silane.
Convergent and Linear Synthetic Routes to the Core Structure
The synthesis of the this compound core can be approached through either linear or convergent strategies.
A linear synthesis is a step-by-step approach where modifications are made sequentially to a single starting material. The synthesis of the 1H-pyrrolo[3,2-c]pyridine core starting from 2-bromo-5-methylpyridine (B20793) is a prime example of a linear route. nih.gov This multi-step process involves:
Oxidation to the N-oxide.
Nitration of the pyridine ring.
Reaction with DMF-DMA to form the enamine.
Reductive cyclization to form the pyrrole ring.
This sequence builds complexity in a linear fashion. The resulting aromatic core would then undergo N-methylation and selective reduction as the final steps to yield the target compound.
A convergent synthesis , in principle, would involve the separate synthesis of a functionalized pyridine fragment and a functionalized pyrrole fragment. These two fragments would then be joined in a late-stage coupling reaction to form the bicyclic system. For instance, a borylated pyridine could be coupled with a halogenated pyrrole (or vice versa) via a Suzuki or Stille cross-coupling reaction, followed by a final ring-closing step. While often more efficient for complex molecules, specific examples of convergent routes for the unsubstituted 1H-pyrrolo[3,2-c]pyridine core are less commonly reported than linear approaches.
Palladium-Catalyzed Coupling Reactions in Pyrrolopyridine Synthesis
Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of the pyrrolo[3,2-c]pyridine scaffold, primarily through the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Buchwald-Hartwig amination is a prominent method for forging C-N bonds, essential for constructing the fused heterocyclic system. wikipedia.orglibretexts.org This reaction utilizes a palladium catalyst with various phosphine (B1218219) ligands to couple amines with aryl halides. wikipedia.orglibretexts.org The choice of ligand is crucial and has evolved over time, with bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered ligands, offering improved reaction rates and yields. wikipedia.org These advancements have expanded the substrate scope to include a wide array of amines and aryl coupling partners under milder conditions. wikipedia.org For instance, the synthesis of pyrrolo[2,3-d]pyrimidine analogs has been successfully achieved using Buchwald-Hartwig amination in combination with Suzuki-Miyaura cross-coupling reactions. nih.gov This highlights the versatility of palladium catalysis in building complex heterocyclic structures. nih.gov
The Suzuki-Miyaura cross-coupling is another indispensable palladium-catalyzed reaction, employed to form C-C bonds by coupling organoboron compounds with halides. nih.gov In the context of pyrrolopyridine synthesis, this reaction is often used to introduce aryl substituents onto the heterocyclic core. For example, the Suzuki cross-coupling reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and various arylboronic acids has been used to generate a library of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov The optimization of these coupling reactions often involves screening different palladium catalysts, ligands, bases, and solvent systems to maximize yield and minimize side reactions. nih.gov
Table 1: Key Palladium-Catalyzed Reactions in Pyrrolopyridine Synthesis
| Reaction Name | Bond Formed | Key Components | Common Catalysts/Ligands | Reference |
| Buchwald-Hartwig Amination | C-N | Amine, Aryl Halide | Pd(OAc)₂, BINAP, RuPhos | wikipedia.orgnih.govnih.gov |
| Suzuki-Miyaura Cross-Coupling | C-C | Organoboron, Aryl Halide | Pd(PPh₃)₄, XPhos Pd G2 | nih.govnih.govnih.gov |
Cycloaddition and Annulation Strategies
Cycloaddition and annulation reactions provide powerful and efficient pathways to construct the fused ring system of pyrrolopyridines. These strategies often involve the formation of multiple bonds in a single step, leading to a rapid increase in molecular complexity. Annulation, the formation of a new ring onto a pre-existing one, is a common approach. For example, a synergetic copper/zinc-catalyzed one-step annulation of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported for the synthesis of 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, which share a similar core structure. rsc.org Rhodium-catalyzed double C-H annulation has also been demonstrated as a straightforward route to create pentacyclic pyrrolocoumarin derivatives. nii.ac.jp
[4+2] cycloaddition reactions, also known as Diels-Alder reactions, and their aza-variants are also employed. A palladium-catalyzed cascade reaction involving a Narasaka-Heck cyclization, C-H activation, and a subsequent [4+2] annulation has been developed for the regioselective synthesis of spirocyclic pyrrolines. nih.gov The synthesis of pyrrolo[2,3-c]isoquinolines has been achieved through the benzyne-promoted aza-Diels-Alder cycloaddition of arylideneaminopyrroles. nih.gov These methods highlight the diversity of cycloaddition strategies available for constructing complex nitrogen-containing heterocycles.
Reductive Transformations for Dihydro Systems
The synthesis of the 2,3-dihydro variant of the pyrrolo[3,2-c]pyridine core necessitates a reductive transformation of the corresponding aromatic pyrrolopyridine. Catalytic hydrogenation is a common and effective method for this purpose. The choice of catalyst and reaction conditions is critical to achieve selective reduction of the desired double bond without affecting other functional groups.
For related N-heterocycles, various catalytic systems have proven effective. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines from their aromatic precursors, achieving high yields and enantioselectivities. doi.org Rhodium catalysts, such as rhodium(III) oxide, have been shown to be highly active for the hydrogenation of a wide range of unprotected pyridines under mild conditions. liverpool.ac.uk This method tolerates numerous functional groups, making it a versatile tool for the synthesis of piperidine (B6355638) derivatives from pyridines. liverpool.ac.uk While specific examples for this compound are not detailed in the provided search results, these analogous transformations suggest that similar catalytic hydrogenation approaches using catalysts like iridium, rhodium, palladium, or platinum would be applicable.
Regioselective N-Alkylation Protocols
The final step in the synthesis of this compound is the regioselective N-alkylation of the pyrrole nitrogen. Achieving regioselectivity is crucial, as the pyridine nitrogen is also a potential site for alkylation. The nucleophilicity of the pyrrole nitrogen in the dihydro-pyrrolopyridine system is generally higher than that of the pyridine nitrogen, facilitating selective alkylation at the desired position under appropriate conditions.
Various N-alkylation methods are available for nitrogen-containing heterocycles. These typically involve the use of an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base is important to deprotonate the pyrrole nitrogen without promoting side reactions. Common bases include sodium hydride, potassium carbonate, or cesium carbonate. For instance, the N-alkylation of N-acidic heterocyclic compounds like indoles and benzimidazoles has been successfully carried out using alkyl halides in the presence of potassium hydroxide (B78521) in ionic liquids. organic-chemistry.org Another approach involves the use of N-aminopyridinium salts, which can be alkylated and subsequently cleaved to yield secondary amines. chemrxiv.org While this is a more complex method, it demonstrates the variety of strategies available for N-alkylation.
Table 2: General Conditions for N-Alkylation of Heterocycles
| Alkylating Agent | Base | Solvent | Reference |
| Alkyl Halides | Potassium Hydroxide | Ionic Liquids | organic-chemistry.org |
| Alkyl Halides | Cesium Carbonate | Acetonitrile | chemrxiv.org |
| Alcohols/TsCl | Not specified | Not specified | organic-chemistry.org |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical aspect of synthesizing this compound efficiently and with high yields. This process involves the systematic variation of several parameters, including the choice of catalyst, ligand, base, solvent, temperature, and reaction time. For palladium-catalyzed coupling reactions, the selection of the appropriate ligand is often the most critical factor influencing the reaction's success. nih.gov For example, in a study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, different palladium catalysts and ligands were screened, with Pd(OAc)₂/RuPhos in tert-butanol (B103910) giving the highest conversion and yield. nih.gov
Similarly, in the development of a synthesis for uracil-derived hexahydropyrido[2,3-d]pyrimidines, various solvents and temperatures were screened, with glacial acetic acid at reflux proving to be the optimal condition, resulting in a 95% isolated yield. researchgate.net The concentration of reactants can also play a significant role. Scaling up reactions can sometimes lead to a decrease in reaction rate, necessitating adjustments such as increasing the reaction temperature. nih.gov A thorough optimization process ensures that the synthetic route is robust, reproducible, and provides the desired product in the highest possible yield.
Green Chemistry Principles in this compound Synthesis
Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. Key aspects of green chemistry include the use of safer solvents, renewable starting materials, catalysts instead of stoichiometric reagents, and minimizing waste generation. rasayanjournal.co.in
For the synthesis of nitrogen-containing heterocycles, several greener approaches have been developed. These include the use of water as a solvent, which is non-toxic and environmentally benign. rsc.org For example, a practical and sustainable preparation of pyrrolo[2,3-b]indoles has been achieved using a Cu/Fe co-catalyst system in water. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rasayanjournal.co.inrsc.org Solvent-free reactions, where the reactants are mixed without a solvent, further minimize waste and environmental impact. rasayanjournal.co.in The use of recyclable catalysts, such as solid-supported catalysts or those soluble in a recyclable phase, also contributes to a greener process. rsc.orgnih.gov By considering these principles, the synthesis of this compound can be made more efficient and sustainable.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis
Spectroscopic methods are fundamental to determining the molecular structure and confirming the identity of a chemical compound. For 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would be required for full characterization. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific, published experimental data for this exact molecule.
While extensive research exists for the aromatic parent compound, 1H-pyrrolo[3,2-c]pyridine, and its various substituted derivatives, the specific dihydro variant requested is not well-documented in publicly accessible research. For instance, studies on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines provide detailed NMR and MS data, but these findings are not directly transferable to the dihydro form due to significant differences in electronic structure and proton environments. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Detailed ¹H NMR and ¹³C NMR spectral data for this compound are not available in the reviewed literature. For related aromatic compounds, such as 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the proton signals for the pyrrolopyridine core and its substituents are clearly assigned. nih.gov However, the saturation of the 2,3-position in the target molecule would fundamentally alter the chemical shifts and coupling constants, leading to characteristic aliphatic signals that are currently undocumented.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) data for various aromatic derivatives of 1H-pyrrolo[3,2-c]pyridine have been published, confirming their elemental composition with high accuracy. nih.gov This technique would be essential to confirm the molecular weight and formula of this compound. However, specific experimental mass spectra for this compound have not been found.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule. While IR data for the broader class of pyrrolopyridines exists, specific spectra for this compound are not documented. The spectrum would be expected to show C-H stretching frequencies for both aromatic and aliphatic components, as well as C-N and C=N stretching vibrations characteristic of the partially saturated heterocyclic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The electronic properties, and thus the UV-Vis absorption spectrum, of this compound would differ significantly from its fully aromatic counterparts. No specific experimental UV-Vis data for the target compound could be located in the scientific literature.
Chromatographic Purity Assessment and Isolation Methodologies
Information regarding the specific chromatographic methods for the purity assessment and isolation of this compound is not available. Generally, the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives involves multi-step reactions, with purification often achieved through column chromatography and purity confirmed by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The synthesis of the target compound would likely conclude with similar purification and assessment protocols, but specific details are not documented.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies are fundamental in elucidating the electronic properties and geometric parameters of a molecule. These methods provide insights into the stability, reactivity, and spectroscopic characteristics of a compound at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties. For 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a DFT analysis would typically involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms.
This optimization would yield key data points such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the optimized geometry. | [Value] au |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | [Value] eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | [Value] eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | [Value] eV |
| Dipole Moment | A measure of the polarity of the molecule. | [Value] Debye |
Ab Initio Methods for Conformational Analysis
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are employed for high-accuracy calculations of molecular properties. A conformational analysis of this compound using ab initio techniques would involve exploring the potential energy surface of the molecule.
This analysis would identify different stable conformations (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them. The flexibility of the dihydro-pyrrolo ring and the orientation of the methyl group would be key areas of investigation. The results would provide a detailed understanding of the molecule's flexibility and the relative stability of its different shapes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its dynamic behavior.
These simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility at different temperatures, and the stability of its various conformations. By tracking the trajectories of the atoms, one can analyze vibrational motions, rotational dynamics, and any significant conformational changes that occur over the simulation period. This information is particularly valuable for understanding how the molecule might behave in a biological system.
In Silico Prediction of Chemical Reactivity and Reaction Pathways
In silico methods for predicting chemical reactivity use computational models to estimate how a molecule will behave in a chemical reaction. For this compound, these predictions would be based on its calculated electronic structure.
Regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified from the molecular electrostatic potential map. This allows for the prediction of sites susceptible to attack by various reagents. Computational tools can also be used to model potential reaction pathways, calculate activation energies, and predict the structures of transition states and products, thereby offering a theoretical understanding of its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (focus on structural features)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on derivatives of this compound were found, the methodology would involve creating a dataset of its derivatives and their measured biological activities.
Structural features of these derivatives, known as molecular descriptors, would be calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). A QSAR model would then be developed to find a mathematical relationship between these descriptors and the observed activity. Such a model would be instrumental in predicting the activity of new, unsynthesized derivatives and in guiding the design of molecules with improved properties by highlighting which structural features are most important for activity.
Medicinal Chemistry Context and Biological Target Research Foundations
Significance of the Pyrrolopyridine Scaffold in Modern Drug Discovery
The pyrrolopyridine framework, a heterocyclic structure formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring, represents a "privileged structure" in medicinal chemistry. mdpi.com Its significance stems from its structural resemblance to endogenous purines, allowing it to mimic the purine (B94841) ring of ATP and interact with the ATP-binding sites of numerous enzymes, particularly kinases. nih.gov This mimicry makes the pyrrolopyridine scaffold a foundational component in the design of kinase inhibitors for treating a wide array of diseases, most notably cancer. nih.gov
Pyrrolopyridines, also known as azaindoles, exist in six different isomeric forms, each offering a unique spatial arrangement of nitrogen atoms and potential for diverse biological activities. mdpi.comnih.gov This structural versatility has been exploited to develop drugs targeting various pathological conditions. For instance, derivatives of the pyrrolopyridine scaffold are utilized in anticancer therapies, such as Vemurafenib and Pexidartinib. nih.gov The scaffold is not limited to oncology; its derivatives have demonstrated a broad spectrum of pharmacological properties, including antidiabetic, antiviral, antimycobacterial, analgesic, and anti-inflammatory activities. mdpi.comresearchgate.net
The inherent properties of the azaindole core, such as its ability to form crucial hydrogen bonds and engage in various molecular interactions, can be finely tuned through chemical modification. mdpi.com This allows medicinal chemists to optimize solubility, lipophilicity, target binding affinity, and pharmacokinetic profiles, making the pyrrolopyridine scaffold a versatile and highly valued template in the development of novel therapeutic agents. mdpi.comnih.gov Its presence in natural alkaloids with potent biological effects, like camptothecin (B557342) (a topoisomerase I inhibitor), further underscores its importance in drug discovery. mdpi.comnih.gov
Design Principles for Modulating Molecular Interactions
The design of bioactive molecules centered on the 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is guided by established principles of medicinal chemistry aimed at optimizing interactions with biological targets. A key strategy involves the modulation of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which collectively determine the stability and specificity of the ligand-target complex. nih.gov
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in this process. nih.govnih.gov These techniques allow for the visualization of how a ligand like a pyrrolopyridine derivative fits into the binding site of a target protein. For instance, MD simulations can reveal the dynamics of the protein-ligand complex, identify key amino acid residues ("hot spots") for interaction, and estimate the binding free energy, providing a quantitative measure of affinity. nih.govnih.gov
In Vitro and In Silico Investigations of Biological Target Engagement
Derivatives of the pyrrolopyridine scaffold are extensively studied as inhibitors of various enzymes, with protein kinases being the most prominent target class. nih.gov The primary mechanism of inhibition is typically competitive, where the pyrrolopyridine derivative competes with ATP for binding to the enzyme's active site. nih.gov
In Vitro Enzyme Assays: Biochemical assays are fundamental to determining the inhibitory potency of these compounds. For example, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (also known as CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.gov These assays measure the enzyme's activity in the presence of varying concentrations of the inhibitor, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key indicator of potency. nih.gov Studies have identified pyrrolo[3,2-c]pyridine derivatives with IC50 values in the low nanomolar range against FMS kinase. nih.gov Similarly, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and c-Met kinase. rsc.orgresearchgate.netresearchgate.net
Beyond enzyme inhibition, pyrrolopyridine derivatives have been designed to interact with other classes of proteins, such as G-protein coupled receptors (GPCRs). For instance, a series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were synthesized and evaluated as novel agonists for GPR119, a receptor involved in regulating insulin (B600854) secretion. mdpi.com
Receptor binding assays are employed to quantify the affinity of these ligands for their target. These assays typically use a radiolabeled ligand of known affinity to determine the ability of the test compound to displace it from the receptor. The results are often expressed as an inhibition constant (Ki) or an IC50 value.
Molecular docking studies are also crucial in this context to elucidate the binding mode. For a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, molecular modeling suggested that the compounds bind to the colchicine-binding site. nih.gov The modeling predicted hydrogen bond formation between the derivative and key residues such as Thrα179 and Asnβ349 of tubulin, explaining the compound's ability to disrupt microtubule dynamics. nih.gov
The engagement of pyrrolopyridine derivatives with their molecular targets (enzymes or receptors) translates into the modulation of intracellular signaling pathways, which can be observed in cell-based assays.
Antiproliferative and Apoptotic Pathways: As kinase inhibitors, many pyrrolopyridine derivatives disrupt signaling cascades that control cell growth, proliferation, and survival. For example, 1H-pyrrolo[3,2-c]pyridine derivatives that inhibit tubulin polymerization were shown to induce cell cycle arrest in the G2/M phase and trigger apoptosis (programmed cell death) in cancer cell lines. nih.gov Similarly, potent FMS kinase inhibitors from the pyrrolo[3,2-c]pyridine class demonstrated significant antiproliferative activity against various breast, ovarian, and prostate cancer cell lines. nih.gov By blocking the FMS/CSF-1R pathway, these compounds inhibit the survival and proliferation signals essential for these cancer cells. nih.gov
Inflammatory Pathways: The inhibition of kinases like JAKs and FMS by pyrrolopyridine compounds can modulate inflammatory responses. FMS kinase is crucial for the function of macrophages, key cells in inflammation. A pyrrolo[3,2-c]pyridine derivative that potently inhibited FMS kinase also inhibited the growth of bone marrow-derived macrophages (BMDMs), suggesting its potential as an anti-inflammatory agent. nih.gov Likewise, 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3 have been shown to inhibit interleukin-2 (B1167480) (IL-2) stimulated T-cell proliferation, a critical process in immune responses. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives (focus on structural elements influencing interaction)
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of the pyrrolo[3,2-c]pyridine scaffold, SAR analyses have provided valuable insights into how specific structural modifications influence biological activity.
Substituents on the Pyridine Ring: In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as anticancer agents targeting tubulin, the nature of the aryl group at the 6-position was found to be critical for antiproliferative activity. nih.gov The introduction of different substituents on this aryl ring led to significant variations in potency against cancer cell lines like HeLa, SGC-7901, and MCF-7. nih.gov For instance, replacing a phenyl group with an indolyl group at this position resulted in one of the most potent compounds in the series. nih.gov
Substituents on the Pyrrole Ring and Amide Linkers: For 4-benzamidopyrrolo[3,2-c]pyridine derivatives acting as FMS kinase inhibitors, modifications to both the N-1 position of the pyrrole ring and the benzamide (B126) moiety were explored. nih.gov The SAR study revealed that the nature of the substituent at the N-1 position significantly impacts potency. While some substitutions were tolerated, others led to a decrease in activity. The key interactions often involve the amide linker. For instance, a derivative featuring a 3-(trifluoromethyl)benzamide (B157546) group showed high potency. nih.gov The data in the table below, derived from studies on FMS kinase inhibitors, illustrates how modifications to the core structure affect inhibitory activity. nih.gov
| Compound ID | N-1 Substituent (R1) | Amide Moiety (R2) | FMS Kinase IC50 (nM) |
|---|---|---|---|
| 1e | 4-nitrophenyl | 3-(Trifluoromethyl)benzamide | 60 |
| 1r | 3-nitrophenyl | 3-Fluorobenzamide | 30 |
| Lead Cmpd. | 4-nitrophenyl | 3-Fluorobenzamide | 96 |
| 1k | 4-nitrophenyl | 4-Fluorobenzamide | 1000 |
| 1p | 3-nitrophenyl | 4-Fluorobenzamide | 200 |
This table demonstrates key SAR findings. For example, comparing the lead compound with 1r , changing the N-1 substituent from 4-nitrophenyl to 3-nitrophenyl increased potency more than threefold. nih.gov Furthermore, comparing 1p and 1k with 1r shows that a fluorine atom at the 3-position of the benzamide ring is significantly preferred over the 4-position for high potency. nih.gov
General SAR trends for pyrrolopyridine derivatives often show that:
Methyl Groups: The strategic placement of a methyl group can enhance metabolic stability or create favorable hydrophobic interactions, but its removal or relocation can also lead to a significant loss of activity. mdpi.comnih.gov
Halogens: The introduction of halogens like fluorine or chlorine can modulate electronic properties and improve binding affinity, as seen in the potent FMS kinase inhibitor 1r . nih.gov
Chain Length and Spacing: The distance between the core scaffold and peripheral functional groups, such as a carboxylic acid or a phenyl ring, can be crucial for activity, indicating the importance of optimal positioning within the target's binding site. mdpi.comnih.gov
These SAR studies provide a rational basis for the iterative design and optimization of this compound derivatives to achieve desired biological profiles.
Derivatization Strategies and Functional Group Transformations
Electrophilic Substitution Reactions on the Pyrrolopyridine Core
The pyrrolopyridine ring system, being electron-rich, is generally susceptible to electrophilic substitution. In the case of the fully aromatic analogue, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic attack predominantly occurs at the C3 position of the pyrrole (B145914) ring, which is the most electron-rich and nucleophilic site. rsc.org Common electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination have been shown to proceed with high regioselectivity at this position. rsc.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrolopyridines
| Electrophile | Reagent | Typical Position of Substitution on 1H-Pyrrolo[2,3-b]pyridine | Reference |
| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | C3 | rsc.org |
| Nitrosonium ion (NO⁺) | NaNO₂/CH₃COOH | C3 | rsc.org |
| Bromonium ion (Br⁺) | Br₂/CH₃COOH | C3 | rsc.org |
| Iodonium ion (I⁺) | I₂/H₂O₂ | C3 | rsc.org |
While specific examples for 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are not extensively documented, the principles of electrophilic aromatic substitution suggest that reactions would likely occur on the pyridine (B92270) ring, with the precise location being influenced by steric and electronic factors. wikipedia.orgmakingmolecules.com
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic substitution reactions on the this compound core typically require the pre-functionalization of the ring system with a suitable leaving group, such as a halogen. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr).
For instance, chloro-substituted azaindoles have been utilized as substrates for acid-catalyzed nucleophilic heteroaromatic substitution (SNHetarH+). enamine.net In these reactions, protonation of the pyridine nitrogen enhances the electrophilicity of the ring, facilitating the displacement of the leaving group by various nucleophiles, including aliphatic and aromatic amines. enamine.net This strategy allows for the introduction of a wide range of amino functionalities.
The scope of nucleophiles is broad and can include alkoxides, thiolates, and carbanions, in addition to amines. The reaction conditions can often be tuned to achieve high yields and regioselectivity.
Oxidation and Reduction Chemistry of Functional Groups
The oxidation and reduction of functional groups attached to the this compound core are essential transformations for further derivatization.
Oxidation:
The pyridine nitrogen of the pyrrolopyridine system can be oxidized to the corresponding N-oxide using reagents like meta-chloroperbenzoic acid (m-CPBA). nih.gov These N-oxides are versatile intermediates that can undergo further reactions, such as nucleophilic addition at the position alpha to the nitrogen. nih.gov
Furthermore, peripheral functional groups can be selectively oxidized. For example, hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, and sulfides can be oxidized to sulfoxides or sulfones, providing handles for further chemical manipulation. Studies on 5- and 6-azaindoles have shown that oxidation with reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) can lead to the formation of trioxopyrrolopyridines in aqueous media. nih.gov
Reduction:
The reduction of functional groups on the pyrrolopyridine scaffold is also a valuable synthetic tool. Nitro groups, introduced via electrophilic nitration, can be reduced to amino groups, which can then be further functionalized. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with reducing agents like tin(II) chloride, are typically effective.
In a synthetic route towards 6-bromo-1H-pyrrolo[3,2-c]pyridine, a nitro group on a pyridine precursor was reduced using iron powder in acetic acid. nih.gov This demonstrates a mild and efficient method for the reduction of a nitro group in the presence of other functionalities. nih.gov
Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral functionalization of the this compound core. osi.lvresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. Common cross-coupling reactions applicable to this scaffold include the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions. mdpi.comnih.gov
For these reactions to be successful, the pyrrolopyridine core must first be halogenated or converted to a triflate. The subsequent coupling with a suitable partner, such as a boronic acid (Suzuki), an organostannane (Stille), an organozinc reagent (Negishi), or an amine (Buchwald-Hartwig), proceeds in the presence of a palladium catalyst and a suitable ligand.
A recent study on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines utilized a Suzuki coupling reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and various substituted phenylboronic acids. nih.gov The reaction was catalyzed by Pd(PPh₃)₄ in the presence of K₂CO₃. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrrolopyridine Scaffolds
| Reaction Type | Coupling Partners | Catalyst System | Product | Reference |
| Suzuki-Miyaura | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | nih.gov |
| Suzuki-Miyaura | 6,8-Dibromo-3,4-dihydropyrrolo[1,2-a]pyrazine + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6,8-Diaryl-3,4-dihydropyrrolo[1,2-a]pyrazine | nih.gov |
| Stille | 6-Stannyl-3,4-dihydropyrrolo[1,2-a]pyrazine + Heteroaryl halide | Pd(PPh₃)₄ | 6-Heteroaryl-3,4-dihydropyrrolo[1,2-a]pyrazine | nih.gov |
| Buchwald-Hartwig Amination | 6-Bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine + Cyclic secondary amine | Pd₂(dba)₃, BINAP | 6-(Amino)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | nih.gov |
Remote Functionalization and C-H Activation Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including pyrrolopyridines. nih.gov This approach avoids the need for pre-functionalization, thereby shortening synthetic sequences.
For azaindole systems, transition metal-catalyzed C-H activation has been employed to introduce functional groups at various positions on both the pyrrole and pyridine rings. nih.govnih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst, directing group, and reaction conditions.
While specific examples of C-H activation on the this compound scaffold are limited, the principles established for related azaindoles can be applied. For instance, palladium-catalyzed direct arylation of the pyridine N-oxide of 7-azaindole (B17877) has been reported to occur at the C6 position. nih.gov Rhodium(III)-catalyzed C-H activation of aminopyridines followed by annulation with alkynes has also been used to synthesize 7-azaindoles. rsc.org
These advanced methodologies offer promising avenues for the direct and selective functionalization of the this compound core, enabling the exploration of novel chemical space.
Future Research Directions and Advanced Applications
Development of Novel and Sustainable Synthetic Routes
The synthesis of heterocyclic compounds is a cornerstone of drug discovery. For 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine , future research should prioritize the development of synthetic pathways that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.
Traditional synthetic methods for pyridine (B92270) and its fused heterocyclic systems often involve harsh reagents and generate significant waste. rasayanjournal.co.inijarsct.co.in Modern approaches, however, are increasingly focused on sustainability. Future synthetic strategies for This compound could leverage multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more reactants, thereby reducing waste and improving atom economy. rasayanjournal.co.in Microwave-assisted and ultrasound-promoted syntheses are other promising avenues that can significantly shorten reaction times and improve yields. rasayanjournal.co.in
Furthermore, the exploration of catalytic methods, particularly those employing earth-abundant metals, could provide more sustainable alternatives to traditional heavy metal catalysts. ijarsct.co.in A one-pot, multi-step domino strategy, which has been successfully applied to the synthesis of functionalized pyrrolo[3,2-c]pyridines, could be adapted for the synthesis of the target compound and its derivatives. researchgate.net This approach offers the benefits of inexpensive starting materials, atom and step economy, and operational simplicity. researchgate.net
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Considerations |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | Identification of suitable starting materials and reaction conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Specialized equipment required |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder conditions | Scalability of the process |
| Catalytic Methods (Earth-Abundant Metals) | Reduced environmental impact, lower cost | Catalyst efficiency and reusability |
| Domino Reactions | Step and atom economy, operational simplicity | Design of the domino sequence for the specific target |
Exploration of Untapped Biological Targets and Signaling Pathways
The biological activities of various pyrrolopyridine isomers are well-documented, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The pyrrolopyridine scaffold can mimic the purine (B94841) ring of ATP, making it a suitable candidate for inhibiting kinases. nih.gov For instance, derivatives of pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase, a target in cancer and inflammatory disorders. nih.govresearchgate.net
Future research on This compound should, therefore, systematically screen the compound and its analogs against a broad panel of kinases to identify novel inhibitory activities. Beyond kinases, other potential biological targets should be investigated. For example, some pyrrolo[3,4-c]pyridine derivatives have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks) and spleen tyrosine kinase (SYK), both of which are implicated in various diseases. mdpi.com
A critical area of future investigation will be the elucidation of the specific signaling pathways modulated by This compound . For example, a novel 1H-pyrrolo[2,3-b]pyridine derivative was found to target CDK8 and downregulate the WNT/β-catenin signaling pathway in colorectal cancer. acs.org Understanding the mechanism of action at the molecular level is crucial for the rational design of more potent and selective drug candidates.
| Potential Biological Target Family | Rationale based on Related Compounds | Potential Therapeutic Areas |
| Protein Kinases (e.g., FMS, CDK8) | Pyrrolopyridine scaffold mimics ATP | Cancer, Inflammatory Disorders |
| Phosphoinositide 3-kinases (PI3Ks) | Known activity of pyrrolo[3,4-c]pyridine derivatives | Cancer, Inflammation |
| Spleen Tyrosine Kinase (SYK) | Known activity of pyrrolo[3,4-c]pyridine derivatives | Inflammatory Diseases, Neoplasms |
| Fibroblast Growth Factor Receptors (FGFRs) | Activity demonstrated by 1H-pyrrolo[2,3-b]pyridine derivatives rsc.org | Cancer |
| Janus Kinases (JAKs) | 1H-pyrrolo[2,3-b]pyridine derivatives are known immunomodulators targeting JAK3 researchgate.net | Immune Diseases |
Integration with Artificial Intelligence and Machine Learning for De Novo Design
De novo drug design, powered by AI, can generate novel molecular structures with desired physicochemical and pharmacological properties. frontiersin.org Generative algorithms, such as recurrent neural networks (RNNs), can be trained on existing libraries of pyrrolopyridine derivatives to design new compounds with potentially improved activity and selectivity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms like random forests and support vector machines, can predict the biological activity of newly designed molecules, thereby prioritizing the most promising candidates for synthesis and experimental testing. scielo.br Furthermore, molecular dynamics simulations can provide insights into the binding interactions of these compounds with their biological targets, guiding further structural modifications. scielo.br
The application of AI and ML can significantly reduce the time and cost associated with traditional drug discovery pipelines. By building predictive models for various properties, researchers can focus their efforts on a smaller, more promising set of compounds. researchgate.net
Methodological Advancements in Characterization and Analysis
As novel derivatives of This compound are synthesized, advanced analytical techniques will be crucial for their comprehensive characterization.
High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will be essential for unambiguous structure elucidation. For instance, detailed 1H and 13C NMR data have been vital in characterizing various pyrrolo[3,2-c]pyridine derivatives. nih.gov
Single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure of these molecules and their complexes with biological targets. Such structural information is invaluable for understanding structure-activity relationships and for guiding the design of next-generation compounds. The crystal structures of several pyrrolo[3,2-c]pyridine derivatives have been successfully determined, providing crucial structural insights. researchgate.netnih.gov
Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS), will be necessary for purity assessment and for studying the metabolic stability of these compounds.
| Analytical Technique | Purpose | Importance in Future Research |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation | Essential for confirming the identity of novel compounds |
| Multi-dimensional NMR Spectroscopy | Detailed structural elucidation in solution | Crucial for determining connectivity and stereochemistry |
| Single-Crystal X-ray Diffraction | Determination of the three-dimensional molecular structure | Provides definitive structural proof and insights into intermolecular interactions |
| UHPLC-MS | Purity assessment and metabolic studies | Important for quality control and understanding pharmacokinetic properties |
Q & A
Q. What are the optimal synthetic routes for 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be tailored to improve yields?
The synthesis of pyrrolo[3,2-c]pyridine derivatives often involves cyclization strategies and functional group modifications. Key methodologies include:
- Gold-catalyzed hydroarylation : Intramolecular cyclization of N-propargyl-pyrrole-2-carboxamides using Au(III) catalysts, which enables regioselective formation of the fused bicyclic system. Terminal alkynes favor 6-exo-dig cyclization, yielding pyrrolo[3,2-c]pyridines .
- Electrophilic substitution : Iodination or bromination of precursor scaffolds, followed by methyl group introduction via alkylation (e.g., NaH/MeI in THF) .
- Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃) to install substituents on the core structure .
Q. Optimization Tips :
- Use anhydrous conditions for alkylation to minimize side reactions.
- Adjust solvent polarity (e.g., dioxane vs. THF) to control cyclization pathways .
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Robust characterization requires multi-modal approaches:
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry and substituent effects (e.g., downfield shifts for aromatic protons at δ 7.2–8.2 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ with <5 ppm error) .
- X-ray crystallography : Resolves absolute configuration for chiral derivatives or complex regioisomers.
Q. Example Data :
| Derivative | ¹H NMR (δ, ppm) | HRMS ([M+H]⁺) |
|---|---|---|
| Fluorinated analog | 7.23 (d, J=4.7 Hz), 8.21 (d, J=5.3 Hz) | 171.0123 (calc. 171.0120) |
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, aryl substituents) impact the biological activity of pyrrolo[3,2-c]pyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Halogenation : Fluorination at C4 enhances anticancer potency by improving metabolic stability and target binding (e.g., IC₅₀ = 0.38 μM vs. IGF-1 signaling) .
- Aryl groups : Bulky substituents (e.g., 3,4-dimethoxyphenyl) increase kinase inhibition (e.g., CDK4/6, VEGFR) by enhancing hydrophobic interactions .
- Scaffold rigidity : Replacing flexible moieties with the pyrrolo[3,2-c]pyridine core restricts conformational freedom, improving selectivity for colchicine-binding sites .
Q. SAR Table :
| Derivative | Substituent | Target | IC₅₀ (μM) |
|---|---|---|---|
| 10a | 4-Fluoro | Tubulin | 0.12 |
| 10b | 3-Nitro | CDK4 | 0.45 |
| 10c | 5-Dimethoxy | VEGFR2 | 0.28 |
Q. What mechanistic pathways underlie the anticancer activity of pyrrolo[3,2-c]pyridine derivatives?
Key mechanisms include:
- Microtubule disruption : Derivatives like KIST101029 inhibit tubulin polymerization by binding to the colchicine site, blocking mitosis .
- Kinase inhibition : Substituents such as pyrimidinyl groups enable ATP-competitive binding to tyrosine kinases (e.g., BCR-Abl, VEGFR), suppressing oncogenic signaling .
- Apoptosis induction : Fluorinated analogs activate caspase-3/7 pathways in cancer cells (e.g., 2.5-fold increase vs. controls) .
Q. Experimental Design :
- In vitro assays : Use MTT or CellTiter-Glo® for cytotoxicity screening.
- Molecular docking : Validate binding poses with tubulin (PDB: 1SA0) or kinase domains (PDB: 3LQJ) .
Q. How can researchers resolve contradictions in biological activity data across similar pyrrolo[3,2-c]pyridine analogs?
Discrepancies often arise from:
- Synthetic impurities : Validate compound purity (>95%) via HPLC before testing.
- Assay variability : Standardize protocols (e.g., serum concentration in cell culture) .
- Regioisomerism : Use 2D NMR (e.g., NOESY) to confirm substitution patterns .
Case Study : A Suzuki coupling for 4-phenylfuro[3,2-c]pyridine yielded 20.2% vs. 59% for a benzofuro analog due to steric hindrance; optimizing catalyst loading (Pd(PPh₃)₄, 10 mol%) improved yields .
Q. What strategies are recommended for scaling up pyrrolo[3,2-c]pyridine synthesis while maintaining reproducibility?
- Catalyst recycling : Use immobilized Pd catalysts for cross-coupling reactions to reduce costs .
- Flow chemistry : Implement continuous flow systems for Au-catalyzed cyclizations to enhance safety and scalability .
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify robust conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
